molecular formula C11H12N2O7 B15299037 Methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate CAS No. 2901082-53-7

Methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate

Cat. No.: B15299037
CAS No.: 2901082-53-7
M. Wt: 284.22 g/mol
InChI Key: VGFCPNWNRDSCKL-UHFFFAOYSA-N
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Description

Methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate is an organic compound with the molecular formula C11H12N2O7 It is a derivative of butanoic acid and contains a phenyl ring substituted with hydroxy and dinitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate typically involves the esterification of 4-(4-hydroxy-3,5-dinitrophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Formation of 4-(4-oxo-3,5-dinitrophenyl)butanoate

    Reduction: Formation of Methyl 4-(4-amino-3,5-dinitrophenyl)butanoate

    Substitution: Formation of various substituted esters or amides

Scientific Research Applications

Methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate involves its interaction with specific molecular targets. The hydroxy and nitro groups on the phenyl ring can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-hydroxy-4-(4-methoxyphenyl)butanoate
  • Methyl 4-hydroxy-3,5-dimethoxybenzoate

Uniqueness

Methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate is unique due to the presence of both hydroxy and dinitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The dinitro groups, in particular, enhance its potential as a precursor for further chemical modifications and applications in various fields.

Properties

CAS No.

2901082-53-7

Molecular Formula

C11H12N2O7

Molecular Weight

284.22 g/mol

IUPAC Name

methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate

InChI

InChI=1S/C11H12N2O7/c1-20-10(14)4-2-3-7-5-8(12(16)17)11(15)9(6-7)13(18)19/h5-6,15H,2-4H2,1H3

InChI Key

VGFCPNWNRDSCKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

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